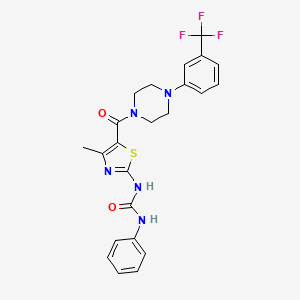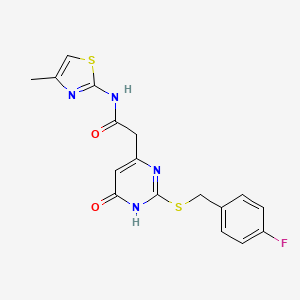![molecular formula C18H24N4O B2729741 1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one CAS No. 2415571-34-3](/img/structure/B2729741.png)
1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one is a useful research compound. Its molecular formula is C18H24N4O and its molecular weight is 312.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrrolidines : Enantiomerically pure pyrrolidines have been synthesized through 1,3-dipolar cycloaddition, showcasing the utility of complex molecular synthesis for generating compounds with potential biological activities. These methodologies are relevant for designing molecules with specific stereochemical configurations, which is crucial for biological interactions (Oliveira Udry et al., 2014).
IGF-1R Inhibition : The synthesis and in vitro evaluation of specific IGF-1R inhibitors highlight the potential of complex molecules in targeting specific receptors involved in cancer progression. This research avenue can provide insights into the therapeutic applications of complex compounds (Majo et al., 2013).
Chemical Synthesis and Structural Analysis
Complex Molecule Synthesis : The preparation of complex molecules through sequences of reactions demonstrates the capability to construct intricate structures, which could be applied to the synthesis of compounds like the one you mentioned. These methodologies are critical for developing new materials and pharmaceuticals (Cantín et al., 1999).
Metal-Assisted Reactions : Research on metal-assisted electrocyclic reactions showcases the utility of metals in facilitating complex molecular transformations. This could provide a basis for synthesizing the cyclopropylpyridazinyl moiety present in your compound (Pal et al., 2000).
Applications in Material Science and Medicinal Chemistry
Antimicrobial and Antioxidant Activity : The synthesis and evaluation of pyridine derivatives for antimicrobial and antioxidant activities suggest potential applications of complex molecules in developing new therapeutics and materials with bioactive properties (Flefel et al., 2018).
Inhibitory Activities : The study of molecules with inhibitory activities against specific biological targets, such as topoisomerase II, indicates the potential for complex compounds to serve as lead structures in drug discovery. This highlights the importance of detailed molecular design in achieving desired biological effects (Wentland et al., 1993).
Properties
IUPAC Name |
1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-3-4-18(23)22-11-14-9-21(10-15(14)12-22)17-8-7-16(19-20-17)13-5-6-13/h2,7-8,13-15H,1,3-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJARFSPPNUYGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2729658.png)
![[7-[(4-bromophenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2729662.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)


![(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2729667.png)
![3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2729670.png)
![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2729671.png)



![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B2729675.png)
![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)
